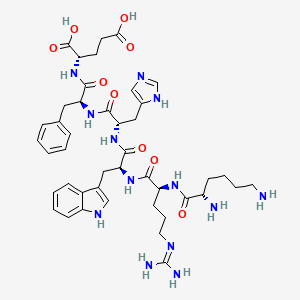
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenyl groups contributing to its unique chemical structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide typically involves the coupling of thiols and amines. One efficient method is the oxidative coupling of thiols and amines using ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides can be achieved through various methods, including the use of sulfonyl chlorides and amines. The reaction of sulfonyl chlorides with amines in the presence of a base such as triethylamine in anhydrous acetonitrile is a common approach . This method is known for its high yield and functional group tolerance .
化学反応の分析
Types of Reactions
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, thereby inhibiting bacterial growth . This mechanism is specific to bacteria, as mammals do not synthesize folic acid but obtain it from their diet .
類似化合物との比較
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat various bacterial infections.
Uniqueness
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which includes a phenylhept-2-yn-1-yl group. This structural feature may confer unique reactivity and biological activity compared to other sulfonamides .
特性
CAS番号 |
757977-39-2 |
|---|---|
分子式 |
C21H25NO2S |
分子量 |
355.5 g/mol |
IUPAC名 |
N,4-dimethyl-N-(1-phenylhept-2-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25NO2S/c1-4-5-6-10-13-21(19-11-8-7-9-12-19)22(3)25(23,24)20-16-14-18(2)15-17-20/h7-9,11-12,14-17,21H,4-6H2,1-3H3 |
InChIキー |
JYCZDJXZUGKRFF-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


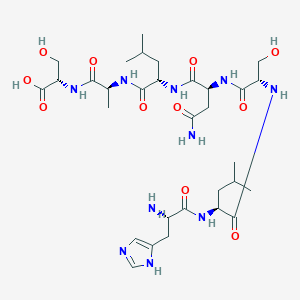
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
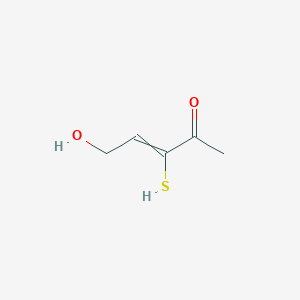
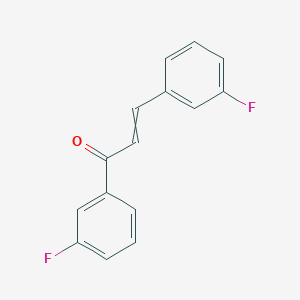
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
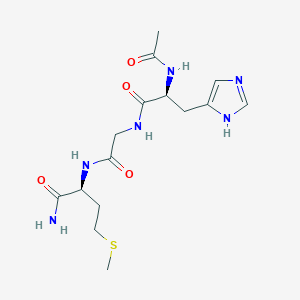
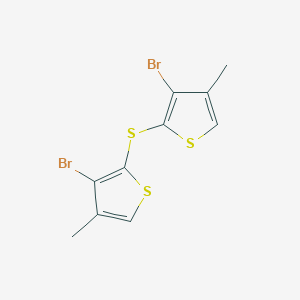
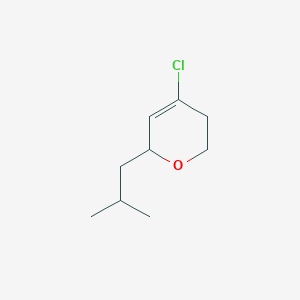
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)




